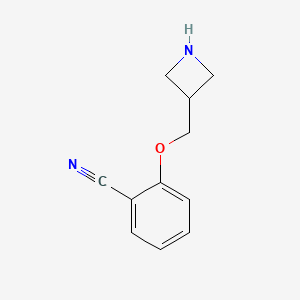

2-(Azetidin-3-ylmethoxy)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(azetidin-3-ylmethoxy)benzonitrile |

InChI |

InChI=1S/C11H12N2O/c12-5-10-3-1-2-4-11(10)14-8-9-6-13-7-9/h1-4,9,13H,6-8H2 |

InChI Key |

FQMXFYCGFUBTOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)COC2=CC=CC=C2C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 3 Ylmethoxy Benzonitrile and Analogues

Strategic Approaches to Azetidine (B1206935) Ring System Synthesis

The construction of the strained four-membered azetidine ring is a pivotal challenge in the synthesis of 2-(azetidin-3-ylmethoxy)benzonitrile. Various methodologies have been developed to afford this heterocyclic system, focusing on cyclization reactions and stereoselective control.

Cyclization Reactions for Azetidinone and Azetidine Formation

The formation of the azetidine ring is commonly achieved through intramolecular cyclization reactions. One prevalent method involves the cyclization of γ-amino alcohols or their derivatives. A widely used approach starts with the reaction of epichlorohydrin (B41342) with a primary amine, such as benzylamine (B48309) or tert-butylamine. acs.orggoogle.com This initial reaction forms a 1-chloro-3-(alkylamino)propan-2-ol intermediate, which then undergoes an intramolecular nucleophilic substitution in the presence of a base to yield the N-substituted-3-hydroxyazetidine. acs.orggoogle.com The choice of the amine's substituent is critical, as it often serves as a protecting group that can be removed in a later step. For instance, a benzyl (B1604629) group can be cleaved via hydrogenation, and a tert-butyl group can be removed under acidic conditions. google.comchemicalbook.com

Another established route to the azetidine core is the intramolecular cyclization of 3-amino-1-propanol derivatives. researchgate.net In this strategy, the amino group is typically protected, for example, with a trityl (Tr) or dimethoxytrityl (DMT) group. The terminal hydroxyl group is converted into a good leaving group, such as a tosylate or a halide. Subsequent treatment with a base induces an intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group to form the four-membered ring. researchgate.net Lanthanide triflates, such as La(OTf)3, have also been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, providing a regioselective route to 3-hydroxyazetidines. nih.gov

Stereoselective Synthesis of Azetidine Derivatives

Achieving stereocontrol in the synthesis of substituted azetidines is crucial, particularly for applications in drug discovery. Several asymmetric strategies have been developed to produce enantiomerically enriched azetidine derivatives. One approach involves the gold-catalyzed intramolecular N-H insertion of α-oxo gold carbenes generated from chiral N-propargylsulfonamides. This method allows for the synthesis of chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Another strategy for stereoselective synthesis involves utilizing chiral auxiliaries. For instance, chiral tert-butanesulfinamide can be used to direct the stereochemical outcome of reactions to form C-2 substituted azetidines. Furthermore, organocatalysis has been employed, where chiral pyrrolidine-based catalysts mediate the [2+2] annulation of enamines with aldimines to produce azetidin-2-ols with high diastereoselectivity.

Synthesis of the Azetidin-3-ylmethoxy Moiety

Once the azetidine ring is formed, the next critical phase is the elaboration of the 3-ylmethoxy side chain. This typically involves nucleophilic substitution reactions and the strategic use of protecting groups.

Nucleophilic Substitution Reactions in Azetidine Functionalization

The functionalization at the C-3 position of the azetidine ring is key to introducing the methoxy (B1213986) linker. A common precursor for this transformation is N-protected (azetidin-3-yl)methanol. This intermediate can be synthesized from the corresponding N-protected azetidin-3-one (B1332698) via reduction or from N-protected azetidine-3-carboxylic acid derivatives.

To facilitate the crucial ether linkage formation, the hydroxyl group of (azetidin-3-yl)methanol must be converted into a good leaving group. This is typically achieved by transforming the alcohol into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). youtube.commasterorganicchemistry.com The reaction is carried out by treating the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a weak base like pyridine. youtube.com This conversion is highly efficient and proceeds with retention of stereochemistry if a chiral center is present. libretexts.org The resulting tosylate or mesylate is an excellent substrate for SN2 reactions. libretexts.orgnih.gov

Protecting Group Strategies, with Emphasis on Boc Deprotection

Protecting groups are indispensable in the synthesis of this compound to prevent unwanted side reactions. The nitrogen atom of the azetidine ring is typically protected during the synthesis. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. chemicalbook.commedchemexpress.com

The synthesis of the key intermediate, N-Boc-3-hydroxyazetidine, can be achieved by treating 3-hydroxyazetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comgoogle.com This protected intermediate can then be further functionalized. For the synthesis of the target compound, N-Boc-(azetidin-3-yl)methanol is the direct precursor.

The final step in the synthesis often requires the removal of the Boc group. This is typically accomplished by treating the N-Boc protected azetidine derivative with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in dioxane. chemicalbook.com The reaction proceeds efficiently at room temperature, yielding the corresponding azetidinium salt.

Integration of the Benzonitrile (B105546) Pharmacophore

The final key step in the synthesis of this compound is the formation of the ether linkage between the azetidine moiety and the benzonitrile unit. This is typically achieved via a Williamson ether synthesis. In this reaction, the sodium salt of 2-cyanophenol, generated by treating it with a strong base such as sodium hydride (NaH), acts as the nucleophile.

This phenoxide then displaces the leaving group (e.g., tosylate or mesylate) on the N-Boc-(azetidin-3-yl)methyl intermediate in an SN2 reaction. The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Following the successful coupling, the Boc protecting group on the azetidine nitrogen is removed under acidic conditions as previously described to yield the final product, this compound.

General Synthetic Routes to Substituted Benzonitriles

The benzonitrile group is a versatile functional group in medicinal chemistry, and several methods exist for its introduction onto an aromatic ring. The choice of method often depends on the available starting materials and the desired substitution pattern.

One common approach is through the nucleophilic displacement of a nitro group from an appropriately substituted nitrobenzene. For instance, ortho-substituted benzonitriles can be synthesized from o-nitrobenzonitriles or 2,6-dinitrobenzonitriles. The reaction proceeds by attacking the electron-deficient aromatic ring with various nucleophiles, including alkoxides and amines, to displace the nitro group. This method is particularly attractive for creating uniquely substituted benzene (B151609) derivatives.

Another widely used method starts from substituted benzaldehydes . This transformation can be achieved in a one-pot reaction that involves the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile. A variety of dehydrating agents can be employed, with one process using hydroxylamine (B1172632) in the presence of an ionic liquid that acts as both a co-catalyst and a recyclable medium, presenting a green chemistry approach.

A more novel strategy involves the "ring replacement" of pyridines . This three-step protocol begins with the N-oxidation of a pyridine, followed by a photochemical deconstruction in the presence of an amine. This sequence yields a nitrile-containing butadiene, which can then undergo a Diels-Alder cycloaddition with an alkyne to construct the benzonitrile ring. This method offers a unique way to transform one heterocyclic core into another.

| Method | Starting Material | Key Reagents/Conditions | Advantages |

| Nitro Displacement | o-Nitrobenzonitrile | Nucleophiles (e.g., alkoxides, amines) | Good for unique substitution patterns |

| From Benzaldehyde | Substituted Benzaldehyde | Hydroxylamine, Dehydrating agent (e.g., P₂O₅) | Utilizes readily available starting materials |

| Pyridine Conversion | 4-Substituted Pyridine | N-oxidation, Photolysis, Diels-Alder | Novel ring transformation |

Ether Linkage Formation and Coupling Reactions

The formation of the ether bond between the 2-cyanophenol moiety and the (azetidin-3-yl)methanol side chain is the pivotal step in synthesizing the final compound. This can be accomplished through several reliable coupling reactions. The azetidine precursor, (azetidin-3-yl)methanol, is typically prepared in a protected form, for example, as 1-Boc-azetidin-3-yl-methanol, which can be synthesized by the reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid using a reducing agent like borane (B79455) tetrahydrofuran complex (BH₃/THF). chemicalbook.com

Williamson Ether Synthesis: This classic SN2 reaction is a primary method for preparing ethers. masterorganicchemistry.comwikipedia.org In this context, 2-cyanophenol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a leaving group from a protected (azetidin-3-yl)methanol derivative. For this to be efficient, the methanol's hydroxyl group must first be converted into a good leaving group, such as a tosylate or a halide (e.g., bromide). The reaction works best with primary alkyl halides/tosylates to minimize competing elimination reactions. masterorganicchemistry.com

Mitsunobu Reaction: This reaction provides a powerful alternative for forming the ether linkage directly from the alcohol without needing to pre-activate it with a leaving group. wikipedia.orgmissouri.eduorganic-chemistry.org The reaction couples a primary or secondary alcohol (protected (azetidin-3-yl)methanol) with an acidic pronucleophile (2-cyanophenol, pKa < 13) in a one-pot process. missouri.edunih.gov The key reagents are a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds via the formation of a phosphonium (B103445) intermediate from the alcohol, which is then displaced by the phenoxide, resulting in the desired ether with inversion of configuration if the alcohol is chiral. missouri.edu

Nucleophilic Aromatic Substitution (SNAr): An alternative strategy involves reacting the alcohol component with an activated benzonitrile. For example, the alkoxide of protected (azetidin-3-yl)methanol can act as a nucleophile to displace a fluorine atom from 2-fluorobenzonitrile. nih.govmdpi.com The SNAr reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the ortho and para positions towards nucleophilic attack. nih.gov This approach builds the ether linkage by forming the Ar-O bond, in contrast to the Williamson and Mitsunobu reactions which typically form the O-Alkyl bond.

| Reaction | Azetidine Precursor | Benzonitrile Precursor | Key Reagents | Mechanism |

| Williamson | (Azetidin-3-yl)methyl tosylate | 2-Cyanophenol | Strong base (e.g., NaH) | SN2 |

| Mitsunobu | (Azetidin-3-yl)methanol | 2-Cyanophenol | PPh₃, DEAD/DIAD | Redox Condensation |

| SNAr | (Azetidin-3-yl)methanol | 2-Fluorobenzonitrile | Strong base (e.g., NaH) | SNAr |

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are often employed. Microwave-assisted synthesis and careful consideration of scale-up parameters are crucial for the practical production of complex molecules like this compound.

Microwave-Assisted Synthesis in Azetidine Chemistry

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. mdpi.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and product purity. This technique is particularly effective for the synthesis of heterocyclic compounds, including azetidines.

The synthesis of the azetidine ring itself can be accelerated using microwave heating. For example, the cyclization of 3-(ammonio)propyl sulfates to form simple azetidines can be completed in just 15 minutes in water under microwave irradiation. mdpi.com Similarly, microwave promotion can be used for the intramolecular cyclization of γ-aminoalcohols to furnish substituted azetidines. These accelerated reaction rates and efficiencies make microwave synthesis a compelling option for preparing the azetidine core of the target molecule.

Scale-Up Synthesis Considerations for Related Analogues

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization. For analogues containing the azetidine motif, several factors must be considered. A key example is the synthesis of intermediates for Baricitinib, a pharmaceutical that contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety. A green and cost-effective synthesis for these intermediates has been developed, which is suitable for industrial production. This process emphasizes the use of commercially available, low-cost starting materials and industry-oriented technologies like microchannel reactors for specific steps.

When scaling up the synthesis of substituted azetidines, it is possible to produce gram-scale quantities with minimal purification steps. For instance, a three-step synthesis of enantioenriched C2-substituted azetidines has been shown to be effective on a gram scale, yielding the product in a 44% yield after a single chromatographic purification. Furthermore, methods for synthesizing azaspiro[3.3]heptanes, which are conformationally-restricted analogues, have been successfully scaled up to 50 grams in a single run, demonstrating the feasibility of producing complex azetidine structures in large quantities. These examples highlight that with careful process design, the synthesis of azetidine-containing compounds can be efficient and scalable.

Structure Activity Relationship Sar and Structural Modulations of 2 Azetidin 3 Ylmethoxy Benzonitrile Analogues

Exploration of Substituent Effects on the Azetidine (B1206935) Ring System

The four-membered azetidine ring is a crucial pharmacophoric element. researchgate.net Its conformational rigidity and the potential for introducing substituents at various positions make it a key target for structural modification. lifechemicals.com

Positional Isomerism and Conformational Analysis of the Azetidine Ring

The azetidine ring is not planar and typically adopts a puckered conformation. nih.gov This puckering can be influenced by the nature and position of substituents, which in turn affects the three-dimensional arrangement of the pharmacophore and its interaction with biological targets. researchgate.net

Computational and experimental studies have shown that the four-membered ring of azetidine is less puckered than the five-membered pyrrolidine (B122466) ring of proline but still possesses a degree of conformational flexibility. nih.gov The substitution pattern significantly impacts this conformation. For instance, the introduction of a fluorine atom can alter the ring's pucker due to stereoelectronic effects, such as hyperconjugation or charge-dipole interactions, thereby rigidifying the conformation. researchgate.net

Positional isomerism is also a key consideration. In the context of 2-(azetidin-3-ylmethoxy)benzonitrile, the methoxybenzonitrile group is attached at the C3 position. Moving this substituent to the C2 position would create a different positional isomer with a distinct spatial projection of the key functional groups, likely leading to a significant change in biological activity. nih.govresearchgate.net The relative orientation of substituents (cis/trans isomerism) in disubstituted azetidines further complicates the conformational landscape, with each isomer presenting a unique shape for receptor binding. rsc.org

Impact of Azetidine Substitutions on Biological Activity

Modifications to the azetidine ring, either on the ring nitrogen (N-1) or on the carbon atoms, can profoundly influence the biological activity of the analogues. nih.gov Substituents can alter physicochemical properties such as lipophilicity, polarity, and basicity, which are critical for target engagement and pharmacokinetic profiles. rsc.org

A study on azetidine derivatives as GABA uptake inhibitors demonstrated the importance of N-alkylation with lipophilic residues. nih.gov While the parent compound in the study was azetidine-3-carboxylic acid rather than this compound, the principles of SAR are transferable. The research showed that introducing large, lipophilic N-substituents could significantly enhance inhibitory potency at specific transporters. For example, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety at the N-1 position showed high potency at the GAT-1 transporter. nih.gov

This highlights that the N-1 position of the azetidine ring is a key handle for modification. Introducing various substituents can modulate lipophilicity, introduce additional interaction points with the target, or block unwanted metabolic pathways.

| Compound | N-1 Substituent (Lipophilic Residue) | GAT-1 IC50 (μM) |

|---|---|---|

| 1 | Unsubstituted (H) | >1000 |

| 2 | 4,4-Diphenylbutenyl | 2.83 ± 0.67 |

| 3 | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 |

Modulation of the Benzonitrile (B105546) Moiety

The benzonitrile group serves as another critical pharmacophore, offering multiple avenues for structural modification to fine-tune the electronic and steric properties of the molecule.

Substituent Effects on the Phenyl Ring of Benzonitrile Derivatives

The introduction of substituents onto the phenyl ring of the benzonitrile moiety can significantly alter the compound's interaction with its biological target. The nature and position of these substituents influence the electron density of the aromatic ring and can introduce new points of interaction, such as hydrogen bonds or van der Waals forces. lumenlearning.comminia.edu.eg

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). minia.edu.egbiomedres.us

Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in a protein binding pocket. acs.org They are typically ortho, para-directing. pharmaguideline.com

Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃, -NO₂): These groups decrease the ring's electron density. uomustansiriyah.edu.iq Halogens like chlorine and fluorine are particularly common in medicinal chemistry as they can alter metabolic stability and form specific halogen bonds with the target protein. nih.gov EWGs are often meta-directing (with the exception of halogens, which are ortho, para-directing). pharmaguideline.comuomustansiriyah.edu.iq

The position of the substituent is crucial. For instance, a para-substituted analogue will have a different vector for its substituent compared to a meta- or ortho-substituted one, which can be critical for fitting into a specific binding pocket. Para-substituted aryl nitriles are common in pharmaceuticals, potentially because the inductive properties of the nitrile group can polarize the ring, making it less susceptible to oxidative metabolism. nih.gov

| Substituent Type | Example | Position | Potential Impact on Biological Activity |

|---|---|---|---|

| Electron-Donating | -OCH₃ | Ortho, Para | May enhance π-π interactions, can serve as H-bond acceptor. acs.org |

| Electron-Withdrawing | -Cl, -F | Ortho, Para | Can form halogen bonds, improve metabolic stability, alter pKa. nih.gov |

| Electron-Withdrawing | -CF₃ | Meta | Increases lipophilicity, can block metabolism. rsc.org |

Influence of the Nitrile Group on Pharmacological Profile

The nitrile group is a weak hydrogen bond acceptor and its linear geometry can be favorable for binding in narrow, specific pockets. nih.gov The strong dipole of the nitrile group facilitates polar interactions, and it is often used as a bioisostere for a carbonyl group or a hydroxyl group. nih.gov

One of the most significant advantages of incorporating a nitrile group is its metabolic stability. nih.gov In most cases, the nitrile group is robust and not readily metabolized, passing through the body unchanged. nih.gov This can lead to improved pharmacokinetic profiles, including a longer half-life. Furthermore, the incorporation of a nitrile can enhance solubility and bioavailability. researchgate.netnih.gov Its electron-withdrawing nature also influences the electronic properties of the attached phenyl ring. nih.gov

Role of the Methoxy (B1213986) Linker in Pharmacophore Spacing and Orientation

Linkers, or spacers, that connect two pharmacophoric elements are fundamental to drug design. nih.govchemrxiv.org In this compound, the methoxy (-O-CH₂-) linker plays a critical role in defining the spatial relationship between the azetidine ring and the benzonitrile moiety.

The primary function of the linker is to ensure the optimal distance and orientation of the two key pharmacophores for effective binding to the target protein. The length, rigidity, and conformational preferences of the linker are all crucial parameters. researchgate.net

The methoxy linker in this compound has specific properties:

Length and Spacing: The three-atom chain (O-C-C) provides a specific distance between the two ring systems. Altering the linker length (e.g., to an ethoxy or propoxy group) would change this distance and likely impact binding affinity.

Flexibility: The ether linkage and the adjacent single C-C bond allow for a degree of rotational flexibility. This allows the molecule to adopt different conformations, one of which may be the "bioactive conformation" required for target binding. However, too much flexibility can be entropically unfavorable upon binding.

Polarity and H-bonding: The ether oxygen atom is a potential hydrogen bond acceptor, which could form a key interaction with the biological target.

Therefore, the methoxy linker is not merely a passive spacer but an active contributor to the molecule's pharmacodynamic profile by precisely controlling the geometry and presentation of the key binding motifs.

Comparative SAR with Related Azetidine and Benzonitrile Derivatives

The structure-activity relationship (SAR) of this compound and its analogues can be inferred by examining related chemical structures and the impact of their modifications on biological activity. While direct SAR studies on this specific compound are not extensively available in the public domain, a comparative analysis of related azetidine and benzonitrile derivatives provides valuable insights into the key pharmacophoric features.

Azetidine Ring Modifications

The azetidine ring is a crucial component that offers a rigid scaffold, influencing the spatial arrangement of substituents. In various classes of biologically active compounds, modifications to the azetidine ring have demonstrated significant effects on potency and selectivity. For instance, in a series of azetidine derivatives investigated as GABA uptake inhibitors, substitutions at the 3-position of the azetidine ring were found to be critical for activity. Specifically, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives displayed moderate affinity for GAT-1 and GAT-3 transporters. nih.gov This suggests that the nature of the substituent at the 3-position of the azetidine in this compound is a key determinant of its biological profile.

Furthermore, studies on other 3-substituted azetidine derivatives have shown that the stereochemistry and the nature of the substituent at this position can significantly impact biological activity. For example, in the development of triple reuptake inhibitors, modifications at the 3-position of the azetidine scaffold were explored to optimize the interaction with monoamine transporters. nih.gov

Benzonitrile Moiety and Aromatic Ring Substitutions

The benzonitrile group is a common feature in many pharmacologically active molecules, often acting as a key hydrogen bond acceptor or participating in other non-covalent interactions with biological targets. The position and nature of substituents on the benzene (B151609) ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity.

In a study of benzylideneacetophenone derivatives, the presence of electron-donating groups on the phenyl ring was found to enhance anti-inflammatory and antioxidant activities. nih.gov While this is a different chemical class, it highlights the importance of substitution patterns on the aromatic ring. For this compound analogues, it can be inferred that substitutions on the benzonitrile ring could significantly alter their activity.

The following table summarizes the potential impact of substitutions on the benzonitrile ring based on general principles of medicinal chemistry and findings from related benzonitrile-containing compounds.

| Substitution Position | Type of Substituent | Potential Impact on Activity |

| 3'-position | Electron-withdrawing group (e.g., -Cl, -CF3) | May enhance binding through additional interactions. |

| 4'-position | Electron-donating group (e.g., -OCH3, -CH3) | Could increase metabolic stability and alter electronic properties. |

| 5'-position | Bulky group | May introduce steric hindrance, potentially decreasing activity. |

| Multiple positions | Various substituents | Could be explored to optimize potency and selectivity. |

The Methoxy Linker

The methoxy linker connecting the azetidine ring and the benzonitrile moiety plays a critical role in defining the distance and relative orientation of these two key structural features. Variations in the length and flexibility of this linker are expected to have a profound impact on the biological activity of the analogues. A shorter or longer linker would alter the spatial relationship between the azetidine nitrogen and the nitrile group, which could be critical for target engagement.

In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the nature of the linker between the aromatic rings was shown to be important for their inhibitory activity against 12-lipoxygenase. nih.gov This underscores the general importance of the linker region in molecules with two distinct pharmacophoric elements.

The table below outlines potential modifications to the linker and their predicted consequences on the molecule's properties and activity.

| Linker Modification | Predicted Effect |

| Shortening the linker (e.g., methylene) | Reduces flexibility and distance between the two rings. |

| Lengthening the linker (e.g., ethoxy, propoxy) | Increases flexibility and the distance between the rings. |

| Introducing rigidity (e.g., incorporating into a ring) | Constrains the conformation, which may increase or decrease activity depending on the target's binding site. |

Biological Target Identification and Mechanism of Action Moa Studies of 2 Azetidin 3 Ylmethoxy Benzonitrile

Investigation of Voltage-Gated Sodium Channel (Nav) Modulation

Voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells. Their modulation presents a key strategy for therapeutic intervention in a variety of disorders, particularly pain.

Proposed Binding Modes and Allosteric or Orthosteric Mechanisms

The interaction of a ligand with a receptor can occur at the primary binding site (orthosteric) or at a secondary site (allosteric), which can modulate the receptor's response to the primary ligand. nih.govnih.govfrontiersin.orgresearchgate.net Allosteric modulators can offer greater subtype selectivity due to the higher sequence diversity of allosteric sites compared to the highly conserved orthosteric sites. nih.gov

There is currently no specific information available from published research to propose a definitive binding mode for 2-(Azetidin-3-ylmethoxy)benzonitrile with Nav channels. Molecular dynamics simulations have been used to investigate the binding sites of other sodium channel blockers, identifying hydrophobic pockets within the channel pore as key interaction points. nih.gov Without experimental data, it is not possible to determine whether this compound would act as an orthosteric or allosteric modulator of Nav channels.

Characterization of Kinase Inhibition Profiles

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. ed.ac.uk Consequently, kinase inhibitors are a major class of therapeutic drugs. ed.ac.uk

Inhibition of TBK1 and IKKε Kinases by Benzonitrile (B105546) Derivatives

TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) are non-canonical IKK kinases that are key regulators of the innate immune response. A Chinese patent application (CN106854174A) describes benzonitrile derivatives as kinase inhibitors, suggesting that this chemical scaffold may have activity against various kinases. However, the specific targets and inhibitory profiles of the compounds mentioned in this patent, and whether they include this compound, are not detailed in the available information. Therefore, there is no direct evidence to suggest that this compound specifically inhibits TBK1 and IKKε.

Implications for Innate Immunity Pathways and Cancer Research

Given the central role of TBK1 and IKKε in innate immunity, their inhibition is a potential therapeutic strategy for autoimmune and inflammatory diseases. Furthermore, the involvement of these kinases in cancer cell survival and proliferation has made them attractive targets for oncology research. While the benzonitrile scaffold is present in some kinase inhibitors, the specific implications of this compound for these pathways remain uninvestigated in the public domain.

Assessment of Transient Receptor Potential Vanilloid (TRPV) Channel Antagonism

Transient Receptor Potential (TRP) channels are a diverse group of ion channels involved in a wide range of sensory processes, including pain, temperature, and taste. nih.gov The TRPV1 channel, in particular, is a well-established target for the development of new pain therapies. nih.govmdpi.com

Currently, there is no published scientific evidence to indicate that this compound acts as an antagonist of TRPV channels. The development of TRPV1 antagonists has been an area of intense research, with numerous compounds undergoing preclinical and clinical evaluation. researchgate.net However, the interaction of this compound with any TRPV channel subtype has not been reported.

Data Tables

Due to the lack of specific preclinical data for this compound, interactive data tables with inhibitory concentrations (IC50) or binding affinities (Ki) cannot be generated.

Analysis of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

The azetidinylmethoxy moiety, a core component of this compound, is present in several well-studied ligands of nicotinic acetylcholine receptors (nAChRs). Research on these related compounds provides significant insights into the potential interactions of this chemical scaffold with nAChR subtypes.

The α4β2 nAChR, a primary nicotinic receptor subtype in the brain, exists in two main stoichiometric configurations that confer different sensitivities to agonists: a high-sensitivity (HS) form, typically (α4)2(β2)3, and a low-sensitivity (LS) form, typically (α4)3(β2)2. nih.govdoi.org Compounds containing the azetidinylmethoxy scaffold have demonstrated differential activity at these subtypes.

For instance, the compound sazetidine-A, which features a related (S)-azetidin-2-ylmethoxy)pyridine structure, acts as a potent partial agonist with high affinity and selectivity for the α4β2 nAChR subtype. nih.gov It has been characterized as a full agonist at HS α4β2-nAChRs while exhibiting minimal to no efficacy at the LS α4β2-nAChRs. nih.gov This differential activity highlights the ability of the azetidinylmethoxy scaffold to discern between the two α4β2 receptor isoforms. Another related partial agonist, LF-3-88, also shows potent activity at β2-containing nAChRs, including the α4β2 subtype. nih.govbohrium.comnih.gov

The activity profile of such ligands can be complex, with some acting as potent partial agonists at the HS receptors while effectively behaving as antagonists at the LS receptors. doi.org This dual activity is dependent on the specific chemical structure of the ligand and the subunit composition of the receptor.

| Compound | Scaffold Feature | Activity at High-Sensitivity (HS) α4β2 | Activity at Low-Sensitivity (LS) α4β2 | Reference |

|---|---|---|---|---|

| Sazetidine-A | (S)-Azetidin-2-ylmethoxy)pyridine | Full Agonist | Zero or near-zero efficacy | nih.gov |

| LF-3-88 | (S)-Azetidin-2-ylmethoxy)pyridinyl]-isoxazolyl | Potent Partial Agonist | Data not specified | bohrium.comnih.gov |

Receptor desensitization is a key functional consequence of nAChR activation, where prolonged exposure to an agonist leads to a non-conducting state of the receptor. This process is a critical mechanism for regulating cholinergic neurotransmission. nih.gov The responses of HS α4β2 receptors are known to be more strongly limited by desensitization compared to the LS subtype. nih.gov

Other Investigated Biological Targets and Pathways Potentially Modulated by Related Scaffolds

While nAChRs are a primary focus, chemical scaffolds related to this compound have been investigated for their activity against other biological targets.

Poly(ADP-ribose) Polymerase (PARP): PARP1 is a key enzyme in DNA repair and other cellular processes. nih.gov PARP inhibitors, such as nicotinamide (B372718) and 3-aminobenzamide, have been studied extensively, particularly in oncology. nih.govnih.gov There is no specific data linking the this compound scaffold to PARP inhibition.

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). core.ac.uknih.govnih.gov Inhibition of MAGL elevates 2-AG levels and has therapeutic potential for neurological and inflammatory diseases. mdpi.comresearchgate.net Numerous MAGL inhibitors have been developed, but a direct connection to the this compound scaffold has not been established in the reviewed literature. core.ac.ukresearchgate.net

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. mdpi.comnih.gov It is a type II topoisomerase composed of GyrA and GyrB subunits. nih.govmdpi.com Some compounds containing an azetidinone ring have been synthesized and evaluated as DNA gyrase inhibitors. researchgate.net While this compound contains an azetidine (B1206935) ring, it is not an azetidinone, and its potential for DNA gyrase inhibition has not been reported. Novel bacterial topoisomerase inhibitors (NBTIs) represent a class of compounds targeting this enzyme. nih.govnih.gov

Isoprenylcysteine Carboxyl Methyltransferase (ICMT): ICMT is an enzyme involved in the post-translational modification of prenylated proteins, including Ras GTPases. duke.edu Inhibition of ICMT can disrupt the proper localization and function of these proteins and is being explored as an anticancer strategy. nih.govnih.gov The known inhibitors of ICMT, such as cysmethynil, are structurally distinct from this compound. duke.edunih.gov

Phosphodiesterase Type 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), playing a crucial role in regulating inflammation. nih.govmdpi.com PDE4 inhibitors like roflumilast (B1684550) and apremilast (B1683926) are used to treat inflammatory conditions such as COPD and psoriasis. nih.govuel.ac.uk No direct inhibitory activity of this compound on PDE4 has been reported.

| Enzyme Target | Function | Relevance of Azetidine-Containing Scaffolds | Reference |

|---|---|---|---|

| Poly(ADP-ribose) Polymerase (PARP) | DNA repair, gene transcription | No reported link | nih.gov |

| Monoacylglycerol Lipase (MAGL) | Degradation of endocannabinoid 2-AG | No reported link | nih.gov |

| DNA Gyrase | Bacterial DNA replication | Azetidinone (related ring system) derivatives investigated | researchgate.net |

| Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | Post-translational modification of proteins | No reported link | duke.edu |

| Phosphodiesterase Type 4 (PDE4) | cAMP degradation, inflammation | No reported link | nih.gov |

Lipid metabolism, including the synthesis of fatty acids, is a fundamental cellular process. nih.gov Enzymes such as fatty acid synthase (FASN) are crucial in these pathways. nih.gov The modulation of lipid synthesis is a therapeutic strategy for various diseases, including cancer and metabolic disorders. nih.govnih.gov For instance, the Actin Related Protein 2/3 (Arp2/3) complex has been shown to regulate fatty acid synthesis by affecting the expression of key genes like FASN. mdpi.com However, there is no available research directly implicating this compound or its immediate structural relatives in the modulation of lipid synthesis pathways.

Preclinical Pharmacological Evaluation and Efficacy Research

In Vitro Pharmacological Characterization

Enzyme Inhibition Kinetics and Potency Determination

Information regarding the enzyme inhibition kinetics and potency of 2-(Azetidin-3-ylmethoxy)benzonitrile is not available in the reviewed scientific literature. There are no published studies detailing its inhibitory activity against specific enzymes, including data on its IC50 or Ki values, or the mechanism of inhibition (e.g., competitive, non-competitive).

Cellular Assays for Target Engagement and Pathway Modulation

Detailed results from cellular assays designed to confirm the engagement of this compound with its potential targets within a cellular context or to elucidate its effects on specific signaling pathways are not documented in publicly accessible research. Specifically, there is no available data on its antiproliferative activity in cancer cell lines.

In Vivo Proof-of-Concept Studies in Disease Models (Non-Human)

Assessment of Anti-Nociceptive Activity in Preclinical Pain Models

There are no publicly available in vivo studies that assess the anti-nociceptive activity of this compound. Research detailing its efficacy in established preclinical models of pain, which would be necessary to demonstrate a potential analgesic effect, has not been published.

Efficacy Studies in Preclinical Models of Related Pathologies (e.g., antimicrobial models)

No publicly available data from preclinical efficacy studies on this compound could be identified. Therefore, its potential antimicrobial activity or efficacy in other disease models remains uncharacterized.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Preclinical Models

There is no available information on the pharmacokinetic and pharmacodynamic properties of this compound from preclinical models.

Absorption, Distribution, and Elimination Studies in Research Models

Specific studies detailing the absorption, distribution, and elimination of this compound in any research model are not present in the public domain.

Metabolic Stability and Metabolite Identification in Preclinical Systems

Data regarding the metabolic stability of this compound and the identification of its potential metabolites in preclinical systems have not been published.

Relationship Between Compound Exposure and Pharmacological Response

Without efficacy and pharmacokinetic data, the relationship between the exposure to this compound and its pharmacological response cannot be determined.

Advanced Analytical and Characterization Methodologies

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For 2-(Azetidin-3-ylmethoxy)benzonitrile, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ipb.ptnih.gov

¹H NMR Spectroscopy: A proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton environment. The aromatic region would display signals corresponding to the four protons on the benzene (B151609) ring. The protons on the azetidine (B1206935) ring and the methylene (B1212753) (-CH₂-) bridge would appear in the aliphatic region of the spectrum. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to establish the connectivity of the molecular fragments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for the carbons of the benzonitrile (B105546) group, including the characteristic signal for the nitrile carbon (C≡N), the carbons of the azetidine ring, and the carbon of the methylene ether linkage. The chemical shifts of these signals are indicative of the type of carbon atom (aliphatic, aromatic, attached to an electronegative atom, etc.).

| Nucleus | Structural Fragment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic (Benzene Ring) | ~7.0 - 7.8 | Multiplets (m) | Four distinct protons on the substituted ring. |

| ¹H | Ether Methylene (-O-CH₂-) | ~4.0 - 4.5 | Doublet (d) | Coupling to the methine proton on the azetidine ring. |

| ¹H | Azetidine Ring Protons | ~3.0 - 4.0 | Multiplets (m) | Complex splitting due to coupling between ring protons. |

| ¹³C | Nitrile Carbon (-C≡N) | ~115 - 120 | Singlet | Characteristic downfield shift for a nitrile carbon. |

| ¹³C | Aromatic Carbons | ~110 - 160 | Multiple Singlets | Six distinct signals for the benzene ring carbons. |

| ¹³C | Ether Methylene (-O-CH₂-) | ~65 - 75 | Singlet | Carbon attached to an electronegative oxygen atom. |

| ¹³C | Azetidine Ring Carbons | ~30 - 60 | Multiple Singlets | Signals corresponding to the CH and CH₂ groups of the ring. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the exact molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. nih.gov For this compound (C₁₁H₁₂N₂O), the expected monoisotopic mass is approximately 188.10 Da. finetechnology-ind.com

High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous confirmation of the elemental composition. Common ionization techniques like Electrospray Ionization (ESI) would likely produce a protonated molecular ion peak [M+H]⁺ at m/z 189.10.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. For this compound, characteristic fragments would be expected from the cleavage of the ether linkage or the fragmentation of the azetidine ring.

| Ion Type | Predicted m/z | Structural Origin |

|---|---|---|

| [M+H]⁺ | 189.10 | Protonated molecular ion |

| Fragment 1 | Variable | Loss of the azetidine-methyl fragment |

| Fragment 2 | Variable | Fragment corresponding to the 2-cyanophenoxy moiety |

| Fragment 3 | Variable | Fragments arising from the opening of the azetidine ring |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. researchgate.net

The IR spectrum of this compound would be expected to show several key absorption bands that confirm its structure:

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group.

C-O-C Stretch: Absorption bands corresponding to the asymmetric and symmetric stretching of the ether linkage.

Aromatic C=C Bending: Multiple sharp bands in the fingerprint region indicative of the benzene ring.

Aromatic and Aliphatic C-H Stretches: Bands corresponding to the C-H bonds of the aromatic ring and the aliphatic C-H bonds of the azetidine and methylene groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | ~2220 - 2260 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 3000 |

| Ether (C-O-C) | Stretch | ~1050 - 1250 |

| Aromatic C=C | Bend | ~1450 - 1600 |

| N-H | Stretch | ~3300 - 3500 (if secondary amine is present) |

Chromatographic Separation and Purity Assessment for Research Samples

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound. For research samples of this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A typical method for analyzing this compound would involve reverse-phase HPLC. sielc.com In this mode, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The purity of the sample is determined by monitoring the column eluent with a detector, typically a UV detector set to a wavelength where the benzonitrile chromophore absorbs strongly (e.g., 220 nm). helixchrom.com A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The percentage purity can be calculated from the relative area of the main peak compared to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. uqam.ca This method is particularly valuable for analyzing complex mixtures, such as the crude product from a chemical reaction, to identify the desired product alongside any impurities, byproducts, or unreacted starting materials. researchgate.net

As the components are separated by the LC column, they are introduced directly into the mass spectrometer. The MS provides the molecular weight of each eluting peak, allowing for the confident identification of each component. This provides a much higher degree of certainty in peak identification than HPLC with UV detection alone and is invaluable for monitoring reaction progress and optimizing synthesis conditions.

X-ray Crystallography and Structural Biology Insights

X-ray crystallography and related structural biology techniques provide atomic-level details of molecular architecture and interactions, which are fundamental to understanding the biological activity of "this compound".

Co-crystallization Studies with Biological Targets for Ligand-Protein Interactions

Co-crystallization is a powerful technique used to determine the three-dimensional structure of a ligand bound to its biological target, typically a protein or nucleic acid. This method involves crystallizing the target molecule in the presence of the ligand, in this case, "this compound". The resulting co-crystal is then analyzed using X-ray diffraction to generate a detailed map of the electron density, revealing the precise binding mode and orientation of the ligand within the target's active site.

While specific co-crystallization studies for "this compound" with a biological target are not prominently detailed in available literature, the methodology is widely applied to similar compounds. For instance, studies on various benzonitrile derivatives have successfully employed co-crystallization to understand their binding mechanisms. nih.gov These studies demonstrate how the benzonitrile fragment can engage in specific non-covalent interactions, such as π-π stacking, with aromatic residues in a binding pocket. nih.govresearchgate.net The azetidine ring, a key feature of the title compound, can also form crucial hydrogen bonds and van der Waals interactions. The insights from such studies on analogous structures are invaluable for hypothesizing how "this compound" might interact with its own biological targets.

Structural Analysis of Compound-Target Complexes

Once a high-resolution co-crystal structure is obtained, a detailed structural analysis is performed. This analysis focuses on the specific interactions between the ligand and the protein, which are essential for molecular recognition and biological activity. Key interactions typically analyzed include:

Hydrogen Bonds: The nitrogen atom of the azetidine ring and the oxygen of the methoxy (B1213986) linker in "this compound" are potential hydrogen bond donors and acceptors.

π-π Stacking: The benzonitrile ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding site. nih.gov

Hydrophobic Interactions: The aliphatic azetidine ring and the phenyl ring contribute to hydrophobic interactions, which are crucial for the stability of the ligand-protein complex.

The table below summarizes typical crystallographic data obtained for related heterocyclic compounds, illustrating the level of detail provided by such analyses. nih.govmdpi.com

| Parameter | Example Value (for a related benzonitrile derivative) | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | Cc | nih.gov |

| a (Å) | 15.476 | nih.gov |

| b (Å) | 5.9927 | nih.gov |

| c (Å) | 15.413 | nih.gov |

| β (°) | 116.127 | nih.gov |

| Volume (ų) | 1283.5 | nih.gov |

| Key Interaction Distances | π-π stacking: ~3.4 Å | nih.gov |

This data is illustrative and based on published crystal structures of related compounds, not "this compound" itself.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools in modern drug discovery and chemical research. They complement experimental data by providing predictive insights into the behavior and properties of molecules like "this compound".

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orgnih.gov For "this compound," docking studies would be performed using the 3D structure of the compound and a model of its putative biological target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy. eurekalert.orgf1000research.com

These studies can predict:

Binding Affinity: A scoring function estimates the strength of the interaction (e.g., in kcal/mol).

Binding Mode: The precise orientation and conformation of the ligand in the active site.

Key Interactions: Identification of specific amino acid residues involved in binding. researchgate.net

Docking studies on similar azetidinone-based compounds have successfully predicted binding affinities and interactions with targets like tubulin. researchgate.net For example, such studies often reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net

| Interaction Type | Potential Interacting Residues (Example) | Predicted Energy Contribution (Illustrative) |

| Hydrogen Bond | Asp, Glu, Ser, Thr | -2 to -5 kcal/mol |

| π-π Stacking | Phe, Tyr, Trp | -1 to -4 kcal/mol |

| Hydrophobic Contact | Ala, Val, Leu, Ile | -0.5 to -2 kcal/mol |

| Electrostatic | Arg, Lys, His | Variable |

This table provides illustrative examples of interactions and energies that could be predicted for "this compound" through molecular docking.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netelixirpublishers.com These calculations provide fundamental insights into the reactivity, stability, and spectroscopic characteristics of "this compound". epstem.net

Key properties calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions.

Atomic Charges: Mulliken or other population analyses assign partial charges to each atom, helping to rationalize intermolecular interactions.

| Electronic Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 Debye | Measures molecular polarity, influencing solubility and binding interactions |

These values are hypothetical and serve to illustrate the type of data generated by quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com A QSAR model for analogues of "this compound" could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

The process involves:

Data Set Collection: Assembling a series of related compounds with experimentally measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the activity. mdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Once validated, the QSAR model can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity. nih.gov

| Descriptor Class | Example Descriptors | Information Provided |

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Hydrophobicity, size, polarity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Electron distribution, reactivity |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

| Steric | Molecular Volume, Surface Area | Three-dimensional size and shape of the molecule |

This table lists common descriptors used in QSAR studies to build predictive models.

Future Research Directions and Unexplored Avenues for 2 Azetidin 3 Ylmethoxy Benzonitrile

Development of Novel Analogues with Improved Activity, Selectivity, or Preclinical Pharmacokinetics

A primary avenue for future research lies in the systematic structural modification of 2-(Azetidin-3-ylmethoxy)benzonitrile to generate novel analogues with enhanced biological profiles. The inherent strain of the azetidine (B1206935) ring presents both challenges and opportunities in its synthesis and derivatization. medwinpublishers.com Strategic modifications could focus on several key areas:

Substitution on the Azetidine Ring: Introduction of various substituents on the azetidine ring could modulate binding affinity and selectivity for specific biological targets. The exploration of stereochemistry at these substitution points will be crucial, as different stereoisomers can exhibit distinct pharmacological activities.

Modification of the Benzonitrile (B105546) Moiety: The benzonitrile group can be altered to explore its role in target engagement and to optimize pharmacokinetic properties. Replacing the phenyl ring with various heterocycles could introduce new interactions with target proteins and improve properties such as solubility. nih.govacs.org

Linker Optimization: The methoxy (B1213986) linker connecting the azetidine and benzonitrile moieties can be varied in length and composition to optimize the spatial orientation of the two key pharmacophores, potentially leading to improved target binding.

The overarching goal of these synthetic efforts would be to create a library of analogues for comprehensive structure-activity relationship (SAR) studies. These studies would aim to identify compounds with not only improved potency but also enhanced selectivity for their intended targets, thereby minimizing potential off-target effects. Furthermore, a focus on optimizing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) will be critical for advancing any promising analogues toward clinical development.

Investigation of Polypharmacology and Unintended Off-Target Interactions

The concept of polypharmacology, where a single compound interacts with multiple targets, is a double-edged sword in drug discovery. While it can lead to enhanced efficacy through synergistic effects, it can also result in unintended off-target interactions and associated toxicities. A thorough investigation into the polypharmacology of this compound and its analogues is therefore essential.

Future research should employ a combination of computational and experimental approaches to identify potential off-target interactions. In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against a broad panel of known biological targets. These computational predictions should then be validated through in vitro pharmacological profiling, including broad panel screening assays against a diverse range of receptors, enzymes, and ion channels. Understanding the off-target profile early in the drug discovery process is crucial for derisking the development of this chemical scaffold.

Exploration of New Therapeutic Applications for the Azetidine-Benzonitrile Scaffold Beyond Current Indications

The azetidine moiety is a component of various natural and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and antitubercular effects. medwinpublishers.com Given this precedent, the azetidine-benzonitrile scaffold represented by this compound holds promise for a diverse range of therapeutic applications beyond any initial indications.

Systematic screening of this compound and its analogues against a wide variety of biological targets and in different disease models could uncover novel therapeutic opportunities. For instance, the demonstrated utility of azetidine-containing compounds as STAT3 inhibitors suggests a potential application in oncology. nih.govacs.org Additionally, the prevalence of the azetidine scaffold in compounds targeting the central nervous system (CNS) warrants investigation into its potential for treating neurological and psychiatric disorders. nih.gov A broad and unbiased screening approach will be key to unlocking the full therapeutic potential of this versatile scaffold.

Application of Advanced Preclinical Models for Deeper Efficacy and Mechanism Validation

To gain a more profound understanding of the in vivo efficacy and mechanism of action of this compound and its analogues, future research should leverage advanced preclinical models. These models offer a more physiologically relevant context compared to traditional in vitro assays and can provide valuable insights into how the compound will behave in a complex biological system.

Examples of advanced preclinical models that could be employed include:

Patient-Derived Xenografts (PDXs): For oncology applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate prediction of clinical response.

Organoid Cultures: Three-dimensional organoid cultures that mimic the structure and function of human organs can be used to assess both the efficacy and potential toxicity of the compound in a more human-relevant system.

Humanized Mouse Models: These models, which contain functional human genes, cells, or tissues, can be particularly useful for studying the interaction of the compound with the human immune system or other human-specific biological processes.

The data generated from these advanced models will be instrumental in validating the therapeutic potential of the azetidine-benzonitrile scaffold and in guiding its further development.

Integration of Omics Data for Systems-Level Understanding of Compound Action

To achieve a comprehensive, systems-level understanding of how this compound and its derivatives exert their biological effects, future research should embrace a multi-omics approach. mdpi.com The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to the compound and help to elucidate its mechanism of action. nih.gov

By treating biological systems (e.g., cell cultures or preclinical models) with the compound and then analyzing the resulting changes across multiple omics layers, researchers can:

Identify the specific cellular pathways and networks that are modulated by the compound.

Discover novel biomarkers that can be used to monitor the compound's activity or to predict patient response.

Gain insights into potential mechanisms of resistance that may arise.

The integration of these large and complex datasets will require sophisticated bioinformatics tools and analytical strategies. nih.gov However, the potential payoff in terms of a deeper understanding of the compound's action and the identification of new therapeutic hypotheses is substantial.

Q & A

Q. What synthetic strategies are effective for preparing 2-(Azetidin-3-ylmethoxy)benzonitrile, and how can regioselectivity be optimized?

Methodological Answer: Synthesis of azetidine-containing benzonitrile derivatives often involves multi-step routes. A plausible approach includes:

- Bromination : Start with a benzonitrile precursor (e.g., o-cyanotoluene) and brominate to introduce reactive sites (e.g., 2-(bromomethyl)benzonitrile) .

- Functionalization : Use nucleophilic substitution or coupling reactions to attach the azetidine moiety. For example, react bromomethylbenzonitrile with azetidine derivatives under basic conditions.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isolation, followed by characterization via -NMR and HR-MS to confirm regioselectivity .

Q. Key Considerations :

- Regioselectivity : Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts.

- Functional Group Compatibility : Ensure azetidine’s secondary amine is protected during reactions involving electrophilic reagents.

Q. How can researchers validate the structural purity of this compound, particularly distinguishing positional isomers?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatographic Methods :

Q. Data Interpretation Example :

| Technique | Expected Observation for Target Compound | Isomer Differentiation |

|---|---|---|

| -NMR | Methoxy singlet at 3.95 ppm | Azetidine proton splitting pattern |

| HPLC Retention | 12.5 min (target) vs. 14.2 min (isomer) | Solvent polarity adjustments |

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the bioactivity of this compound derivatives in cancer research?

Methodological Answer:

Q. How can computational chemistry guide the design of azetidine-containing benzonitrile derivatives for optoelectronic applications?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps and charge-transfer properties.

- OLED Relevance : Assess electron-withdrawing effects of the nitrile group and azetidine’s conformational flexibility on triplet exciton utilization (TADF materials) .

- Validation : Compare computational predictions with experimental UV-Vis and cyclic voltammetry data.

Q. Example Workflow :

Model this compound in Gaussian.

Calculate excited-state energies (TD-DFT).

Correlate HOMO-LUMO alignment with OLED efficiency metrics (e.g., external quantum efficiency).

Q. What analytical strategies resolve purity discrepancies in this compound when commercial data is unavailable?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- HPLC-MS : Detect impurities at <0.1% levels using high-resolution Q-TOF instruments.

- Challenge Mitigation :

Q. How can strategic structural modifications enhance the pharmacokinetic properties of azetidine-containing benzonitriles?

Methodological Answer:

- Modification Strategies :

- Lipophilicity Adjustment : Introduce electron-donating groups (e.g., methoxy) to improve membrane permeability.

- Metabolic Stability : Replace labile protons with deuterium or fluorine atoms.

- In Silico Screening : Use tools like SwissADME to predict LogP, solubility, and CYP450 interactions.

- Case Study : Ferrocene-conjugated benzonitriles showed improved binding to DPPH radicals via electrostatic interactions, suggesting redox-modulating potential .

Q. What safety protocols are critical for handling azetidine-containing benzonitriles in laboratory settings?

Methodological Answer:

Q. Emergency Response :

Q. How do reaction conditions influence the stereochemical outcomes of azetidine-containing benzonitrile derivatives?

Methodological Answer:

- Stereocontrol Methods :

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.